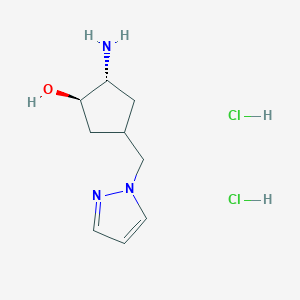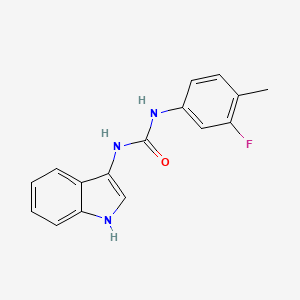
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea" is a urea derivative that is likely to possess biological activity due to the presence of a fluorinated phenyl group and an indolyl group. Urea derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The fluorine atom can significantly alter the biological activity of a compound due to its electronegativity and size, which can affect the molecule's ability to interact with biological targets. The indole moiety is a common structure in natural products and pharmaceuticals, known for its involvement in key biological processes.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, various methods for synthesizing substituted ureas have been reported. For instance, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives with hydrophilic groups was achieved to improve solubility and pharmacokinetic properties . Another study reported the synthesis of 1,3-disubstituted ureas with fluorine and/or chlorine substituents, where 1-isocyanatoadamantane was prepared for the first time . Similarly, the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines was used to synthesize a series of 1,3-disubstituted ureas . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized by various spectroscopic methods and single-crystal X-ray diffraction . This compound crystallizes in the monoclinic space group, and its antitumor activity was analyzed by MTT assay. The molecular structure of "1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea" would likely be characterized similarly to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of a fluorophenyl group in the molecule could influence its reactivity. For example, the study of concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea revealed different hydrogen bonding patterns in the crystal structures, which could affect the reactivity and stability of the compound . The chemical reactions of "1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea" would need to be studied to determine its stability, reactivity, and potential as a lead compound in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its development as a pharmaceutical agent. The synthesis of 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas with improved aqueous solubility suggests that the introduction of hydrophilic groups can enhance the solubility of urea derivatives . The study of concomitant polymorphs also highlights the importance of crystal packing and hydrogen bonding in determining the physical properties of urea derivatives . The physical and chemical properties of "1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea" would need to be thoroughly investigated to assess its suitability for further development.
科学的研究の応用
Antidepressant Potential
Research has highlighted the potential of unsymmetrical ureas, similar to 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea, as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds, designed by coupling indole derivatives with aniline moieties, have shown significant affinity at the 5-HT(1B) receptor, suggesting potential applications as antidepressants. The dual pharmacological profile of such ureas, combining 5-HT reuptake inhibition with 5-HT(1B/1D) antagonism, is theorized to enhance serotonergic neurotransmission, which could lead to more efficient depression treatment (Matzen et al., 2000).
Anion Sensing
In the realm of chemical sensing, derivatives of urea have been explored for their interaction with anions. For instance, 1,3-bis(4-nitrophenyl)urea has demonstrated the ability to form brightly colored complexes with various oxoanions through hydrogen bonding. The interaction dynamics with fluoride ions are particularly notable, where initial hydrogen bonding leads to the formation of stable complexes, followed by urea deprotonation upon the addition of further fluoride ions. This behavior underscores the potential of urea derivatives in the development of selective anion sensors, with applications ranging from environmental monitoring to diagnostic assays (Boiocchi et al., 2004).
Molecular Imaging
The versatility of urea derivatives extends into the field of molecular imaging, where they can serve as core structures for pharmaceuticals and, consequently, for PET (Positron Emission Tomography) biomarkers. The synthesis of fluorine-18 labeled diaryl ureas, for example, showcases the application of urea-containing compounds in the imaging of angiogenic processes. The specific design of these inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, highlights the potential of urea derivatives in crafting molecular imaging agents that can aid in the diagnosis and monitoring of various diseases (Ilovich et al., 2008).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQXEBZRVLMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)
![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)
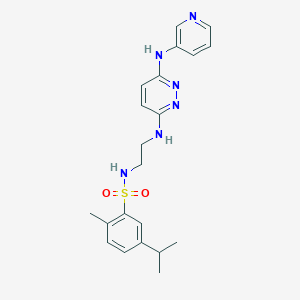
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)
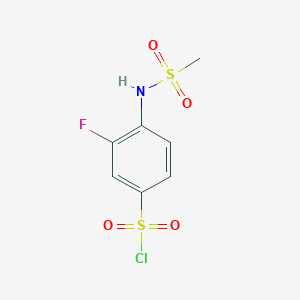
![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)
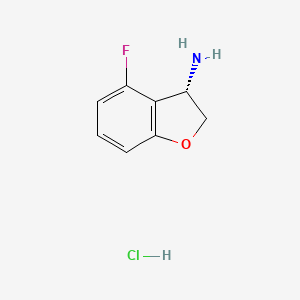
![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
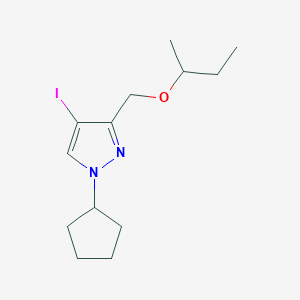
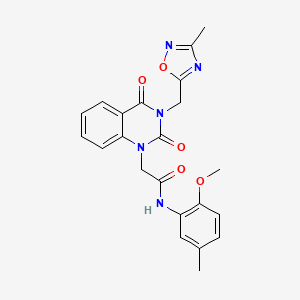
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)
